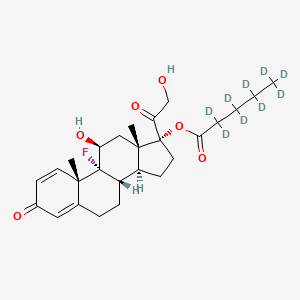
9alpha-Fluoroprednisolone 17-valerate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9alpha-Fluoroprednisolone 17-valerate-d9 is a synthetic corticosteroid derivative. It is a deuterated form of 9alpha-Fluoroprednisolone 17-valerate, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is used in various scientific research applications due to its enhanced stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Fluoroprednisolone 17-valerate-d9 involves multiple steps, starting from the parent compound, prednisolone. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9alpha position of prednisolone.
Esterification: Formation of the 17-valerate ester by reacting the 17-hydroxy group with valeric acid or its derivatives.
Deuteration: Replacement of specific hydrogen atoms with deuterium to obtain the deuterated form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9alpha-Fluoroprednisolone 17-valerate-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the 17-hydroxy group can yield a 17-keto derivative.
- Reduction of the 20-keto group can produce a 20-hydroxy derivative.
- Substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
9alpha-Fluoroprednisolone 17-valerate-d9 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: In studies investigating the biological effects of corticosteroids on cellular processes and gene expression.
Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of corticosteroids.
Industry: In the development of new corticosteroid formulations and delivery systems for therapeutic use.
Mechanism of Action
The mechanism of action of 9alpha-Fluoroprednisolone 17-valerate-d9 involves binding to glucocorticoid receptors in target cells. This binding leads to:
Transactivation: Activation of specific genes that mediate anti-inflammatory and immunosuppressive effects.
Transrepression: Inhibition of pro-inflammatory gene expression by interfering with transcription factors such as nuclear factor-kappa B.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, which lacks the fluorine atom at the 9alpha position and the valerate ester at the 17 position.
9alpha-Fluoroprednisolone: Similar to 9alpha-Fluoroprednisolone 17-valerate-d9 but without the deuterium substitution.
9alpha-Fluoroprednisolone 17-valerate: The non-deuterated form of the compound.
Uniqueness
This compound is unique due to its deuterium substitution, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research applications where stability and precise quantification are critical.
Properties
Molecular Formula |
C26H35FO6 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1/i1D3,4D2,5D2,6D2 |
InChI Key |
XXQFKBZSMIPUMG-RKLIRPFDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















